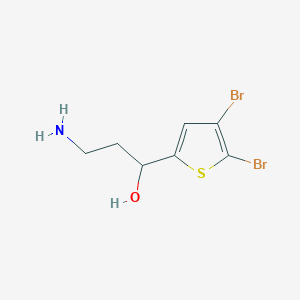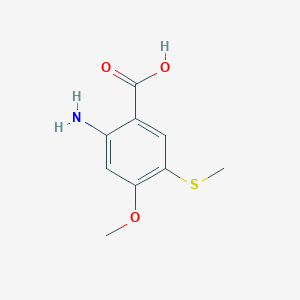
Sodium 2-(methoxycarbonyl)benzene-1-sulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2-(methoxycarbonyl)benzene-1-sulfinate is an organosulfur compound with the molecular formula C₈H₇NaO₄S. It is a sodium salt of a sulfinic acid derivative, characterized by the presence of a methoxycarbonyl group attached to a benzene ring, which is further substituted with a sulfonate group. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(methoxycarbonyl)benzene-1-sulfinate typically involves the sulfonation of methyl benzoate. One common method includes the reaction of methyl benzoate with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or precipitation techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis, to confirm its chemical structure and purity .
化学反应分析
Types of Reactions: Sodium 2-(methoxycarbonyl)benzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed:
Sulfonic Acids: Formed through oxidation.
Sulfides: Formed through reduction.
Substituted Benzene Derivatives: Formed through nucleophilic substitution
科学研究应用
Sodium 2-(methoxycarbonyl)benzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organosulfur compounds, including thiosulfonates, sulfonamides, and sulfones.
Biology: Investigated for its potential role in biological systems as a sulfonating agent.
Medicine: Explored for its potential therapeutic applications due to its ability to modify biological molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of sodium 2-(methoxycarbonyl)benzene-1-sulfinate involves its ability to act as a sulfonating agent. It can transfer its sulfonate group to other molecules, thereby modifying their chemical properties. This transfer is facilitated by the presence of the methoxycarbonyl group, which stabilizes the intermediate species formed during the reaction. The molecular targets and pathways involved in its action are primarily related to its reactivity with nucleophiles and electrophiles .
相似化合物的比较
- Sodium 2,5-bis(methoxycarbonyl)benzenesulfonate
- Sodium benzenesulfinate
- Sodium toluenesulfinate
Comparison: Sodium 2-(methoxycarbonyl)benzene-1-sulfinate is unique due to the presence of the methoxycarbonyl group, which enhances its reactivity and stability compared to other sulfinates. This makes it a valuable reagent in organic synthesis, particularly in reactions requiring selective sulfonation .
属性
分子式 |
C8H7NaO4S |
|---|---|
分子量 |
222.20 g/mol |
IUPAC 名称 |
sodium;2-methoxycarbonylbenzenesulfinate |
InChI |
InChI=1S/C8H8O4S.Na/c1-12-8(9)6-4-2-3-5-7(6)13(10)11;/h2-5H,1H3,(H,10,11);/q;+1/p-1 |
InChI 键 |
INVJKGDCBVXDGB-UHFFFAOYSA-M |
规范 SMILES |
COC(=O)C1=CC=CC=C1S(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene](/img/structure/B13159431.png)

![1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B13159443.png)



